N-benzyl-4-chloro-1,3,5-triazin-2-amine
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Overview
Description
N-benzyl-4-chloro-1,3,5-triazin-2-amine is a heterocyclic compound belonging to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The compound’s structure consists of a triazine ring substituted with a benzyl group and a chlorine atom, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-benzyl-4-chloro-1,3,5-triazin-2-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with benzylamine. The reaction typically occurs in an organic solvent such as dichloromethane or dimethyl sulfoxide, under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the synthesis of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-chloro-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, alcohols, or thiols.
Electrophilic addition: The triazine ring can participate in electrophilic addition reactions with suitable electrophiles.
Coupling reactions: The compound can be used in cross-coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include sodium carbonate, potassium carbonate, and various organic solvents. Reaction conditions typically involve moderate temperatures and the use of catalysts such as copper or palladium .
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or electrophile used. For example, substitution with an amine can yield N-benzyl-4-amino-1,3,5-triazin-2-amine, while coupling reactions can produce more complex triazine derivatives .
Scientific Research Applications
N-benzyl-4-chloro-1,3,5-triazin-2-amine has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules with potential antimicrobial, antiviral, and anticancer properties.
Medicine: Research has explored its use in drug discovery and development, particularly in designing inhibitors for specific enzymes and receptors.
Industry: It is employed in the production of dyes, pigments, and polymer additives
Mechanism of Action
The mechanism of action of N-benzyl-4-chloro-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor by binding to active sites of enzymes or receptors, thereby blocking their activity. This interaction often involves hydrogen bonding, van der Waals forces, and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-4,6-dichloro-1,3,5-triazin-2-amine: Similar structure but with an additional chlorine atom, leading to different reactivity and applications.
N-benzyl-N-[4-(benzylamino)-6-chloro-1,3,5-triazin-2-yl]amine: A more complex derivative with additional benzylamino groups, used in specialized applications.
Uniqueness
N-benzyl-4-chloro-1,3,5-triazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
Properties
IUPAC Name |
N-benzyl-4-chloro-1,3,5-triazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4/c11-9-13-7-14-10(15-9)12-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGMJBOANFOLFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.66 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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